molecular formula C12H7N5O5 B14732017 4,6-Dinitro-2-phenyl-2h-benzotriazole 1-oxide CAS No. 6631-41-0

4,6-Dinitro-2-phenyl-2h-benzotriazole 1-oxide

Cat. No.: B14732017
CAS No.: 6631-41-0
M. Wt: 301.21 g/mol
InChI Key: RTDCQHFTIANRPU-UHFFFAOYSA-N
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Description

4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide is a chemical compound with the molecular formula C12H7N5O4. It is a derivative of benzotriazole, characterized by the presence of nitro groups at the 4 and 6 positions and a phenyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide typically involves the nitration of 2-phenylbenzotriazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can have different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The compound’s nitro groups can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

6631-41-0

Molecular Formula

C12H7N5O5

Molecular Weight

301.21 g/mol

IUPAC Name

4,6-dinitro-1-oxido-2-phenylbenzotriazol-1-ium

InChI

InChI=1S/C12H7N5O5/c18-15-10-6-9(16(19)20)7-11(17(21)22)12(10)13-14(15)8-4-2-1-3-5-8/h1-7H

InChI Key

RTDCQHFTIANRPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C(=CC(=CC3=[N+]2[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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